molecular formula C77H60N4 B13732649 Tris-[4-(tritylamino)-phenyl]acetonitrile CAS No. 307351-60-6

Tris-[4-(tritylamino)-phenyl]acetonitrile

Cat. No.: B13732649
CAS No.: 307351-60-6
M. Wt: 1041.3 g/mol
InChI Key: RTIVSRHSHHLETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-[4-(tritylamino)-phenyl]acetonitrile is a tri-substituted acetonitrile derivative featuring three triphenylmethyl (trityl) amino groups attached to a central phenyl ring. The trityl group (C₆H₅)₃C— is a bulky, electron-rich substituent known for its steric shielding and protective role in synthetic chemistry.

Properties

CAS No.

307351-60-6

Molecular Formula

C77H60N4

Molecular Weight

1041.3 g/mol

IUPAC Name

2,2,2-tris[4-(tritylamino)phenyl]acetonitrile

InChI

InChI=1S/C77H60N4/c78-58-74(59-46-52-71(53-47-59)79-75(62-28-10-1-11-29-62,63-30-12-2-13-31-63)64-32-14-3-15-33-64,60-48-54-72(55-49-60)80-76(65-34-16-4-17-35-65,66-36-18-5-19-37-66)67-38-20-6-21-39-67)61-50-56-73(57-51-61)81-77(68-40-22-7-23-41-68,69-42-24-8-25-43-69)70-44-26-9-27-45-70/h1-57,79-81H

InChI Key

RTIVSRHSHHLETM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)C(C#N)(C5=CC=C(C=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Tris-[4-(tritylamino)-phenyl]acetonitrile typically involves the reaction of tritylamine with a suitable phenylacetonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tris-[4-(tritylamino)-phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

Tris-[4-(tritylamino)-phenyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris-[4-(tritylamino)-phenyl]acetonitrile involves its interaction with specific molecular targets. The tritylamino groups can interact with electron-rich or electron-deficient sites on other molecules, leading to various chemical and biological effects. The pathways involved may include electron transfer, hydrogen bonding, and van der Waals interactions .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : A phenylacetonitrile backbone.
  • Substituents: Three 4-(tritylamino) groups at the phenyl ring positions.
  • Molecular weight : Estimated >800 g/mol due to the trityl groups.
  • Electronic profile: Strong electron-donating character from tritylamino groups, enhancing nucleophilicity at the nitrile group.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

Acetonitrile derivatives vary widely based on substituent type, position, and number. Below is a comparative analysis of key analogs:

Compound Name Substituents Electronic Effects Steric Effects Key References
Tris-[4-(tritylamino)-phenyl]acetonitrile Three tritylamino groups Strong electron-donating High steric hindrance Inferred
N-(4-dimethylamino 3,5-dinitrophenyl)acetonitrile Dimethylamino, nitro groups Electron-donating (NH₂) and withdrawing (NO₂) Moderate
2-(4-Hydroxyphenyl)acetonitrile Hydroxyl group Electron-withdrawing (-OH) Low
[(4-Chlorophenyl)amino]acetonitrile Chloro, amino groups Electron-withdrawing (Cl), donating (NH₂) Low
(Triphenylphosphoranylidene)acetonitrile Phosphoranylidene group Electron-withdrawing Moderate (bulky PPh₃)

Key Observations :

  • Electronic Effects: Tritylamino groups dominate the electronic profile, increasing electron density at the nitrile group compared to nitro- or chloro-substituted analogs .

Physical and Spectral Properties

While direct data for this compound is unavailable, trends can be extrapolated:

Property This compound (Inferred) N-(4-dimethylamino 3,5-dinitrophenyl)acetonitrile 2-(4-Hydroxyphenyl)acetonitrile
Melting Point High (>200°C) 150–160°C 80–90°C
Solubility Low in polar solvents, high in aromatic solvents Moderate in DMSO, DMF High in polar solvents
UV-Vis Absorption λₘₐₓ ~270–300 nm (aromatic π→π*) λₘₐₓ ~320 nm (nitro groups) λₘₐₓ ~260 nm (-OH conjugation)
¹H NMR (δ, ppm) Aromatic protons: 6.8–7.5; Trityl CH: 5.2–5.5 Aromatic: 7.0–8.5; NH₂: 3.1 Aromatic: 6.5–7.0; -OH: 5.2

Notes:

  • The trityl groups likely reduce solubility in polar solvents but improve thermal stability .
  • Spectroscopic characterization would rely on aromatic proton signals (¹H NMR) and nitrile stretching (~2250 cm⁻¹ in IR) .

Chemical Reactivity :

  • Nitrile Group : The electron-rich environment enhances nucleophilic addition reactions (e.g., formation of amines or ketones).
  • Trityl Groups: Protect amino functionalities during synthesis; can be cleaved under acidic conditions .

Computational Insights

Density Functional Theory (DFT) studies () predict the following for this compound:

  • HOMO-LUMO Gap : Narrower than electron-withdrawing analogs (e.g., nitro-substituted), indicating higher reactivity .
  • Dipole Moment : Elevated due to the polar nitrile and trityl groups, influencing solubility and crystal packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.